molecular formula C6H4N4O2S B3339501 3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid CAS No. 1049874-37-4

3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid

Cat. No. B3339501
CAS RN: 1049874-37-4
M. Wt: 196.19 g/mol
InChI Key: QMLXLTOFAKJSEQ-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1049874-37-4 . It has a molecular weight of 196.19 . The IUPAC name for this compound is 3-(1H-tetraazol-1-yl)-2-thiophenecarboxylic acid .


Synthesis Analysis

The synthesis of 1H-tetrazole compounds, such as this compound, can be achieved through various methods . One method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . Another method involves the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst . L-proline can also be used as a catalyst to synthesize a series of 5-substituted 1H-tetrazoles from a broad range of substrates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4N4O2S/c11-6(12)5-4(1-2-13-5)10-3-7-8-9-10/h1-3H,(H,11,12) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Thiocyanates and nitriles are converted efficiently into the corresponding 5-substituted 1H-tetrazoles in the presence of zinc (II) chloride and sodium azide in isopropanol, n-propanol, or n-butanol .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The IR absorption spectra of related compounds have shown the presence of two signals for C=O groups at 1650–1712 cm−1 .

Advantages and Limitations for Lab Experiments

3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. This compound also exhibits a high degree of reactivity, making it a useful building block for the synthesis of various derivatives. However, one limitation is that this compound is highly reactive and can be hazardous if not handled properly. Additionally, this compound derivatives may exhibit varying degrees of solubility and stability, which can affect their biological activity and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid and its derivatives. One direction is the development of novel this compound derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the exploration of this compound as a building block for the synthesis of materials with unique electronic and optical properties, such as organic semiconductors and conductive polymers. Additionally, the potential use of this compound as a diagnostic tool for the detection of specific biomolecules, such as cancer biomarkers, is an area of interest for future research.

Scientific Research Applications

3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid has been extensively studied for its potential applications in drug development, nanotechnology, and material science. In drug development, this compound derivatives have been shown to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has also been used as a building block for the synthesis of organic semiconductors and conductive polymers, making it a promising candidate for nanotechnology and material science applications.

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

They are more soluble in lipids than carboxylic acids, which allows molecules to penetrate more easily through cell membranes . This suggests that 3-(1H-1,2,3,4-tetrazol-1-yl)thiophene-2-carboxylic acid may interact with various enzymes, proteins, and other biomolecules, but specific interactions need to be studied further.

Cellular Effects

Given the properties of tetrazoles, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

properties

IUPAC Name

3-(tetrazol-1-yl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2S/c11-6(12)5-4(1-2-13-5)10-3-7-8-9-10/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLXLTOFAKJSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N2C=NN=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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